4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one
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Overview
Description
4-Thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one is a heterocyclic compound with the molecular formula C₇H₈N₂OS. This compound features a unique structure that includes a cyclopentane ring fused to a pyrimidine ring, with a thioxo group at the 4-position and a keto group at the 2-position. It is of interest in various fields of scientific research due to its potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with thiourea in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.
Reaction Conditions:
Reactants: Cyclopentanone, Thiourea
Catalyst/Base: Sodium ethoxide
Solvent: Ethanol
Temperature: Reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The keto group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the cyclopentane ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Alcohol derivatives
Substitution Products: Halogenated derivatives
Scientific Research Applications
4-Thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, its potential antimicrobial activity could involve the inhibition of key bacterial enzymes, while its anticancer activity might involve the induction of apoptosis in cancer cells through the modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-4-one
- 4-Oxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one
- 4-Thioxo-1,3,4,5,6,7-hexahydro-2H-pyrimidin-2-one
Uniqueness
4-Thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one is unique due to the presence of both thioxo and keto groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a versatile compound for various applications in research and industry.
By understanding the synthesis, reactions, and applications of this compound, researchers can further explore its potential and develop new derivatives with enhanced properties.
Properties
IUPAC Name |
4-sulfanylidene-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2OS/c10-7-8-5-3-1-2-4(5)6(11)9-7/h1-3H2,(H2,8,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYBWHFFIAAFCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC(=O)NC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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